molecular formula C11H21NSn2 B13941121 Pyridine, 2,6-bis(trimethylstannyl)- CAS No. 82682-61-9

Pyridine, 2,6-bis(trimethylstannyl)-

Cat. No.: B13941121
CAS No.: 82682-61-9
M. Wt: 404.7 g/mol
InChI Key: VTQSYWBEUSPVKN-UHFFFAOYSA-N
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Description

Pyridine, 2,6-bis(trimethylstannyl)- is a chemical compound with the molecular formula C11H21NSn2 and a molecular weight of 404.71 g/mol It is characterized by the presence of two trimethylstannyl groups attached to the 2 and 6 positions of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2,6-bis(trimethylstannyl)- typically involves the reaction of pyridine with trimethylstannyl reagents under specific conditions. One common method involves the use of trimethyltin chloride (Me3SnCl) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While detailed industrial production methods for Pyridine, 2,6-bis(trimethylstannyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,6-bis(trimethylstannyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyridine derivatives with different functional groups, while oxidation reactions can produce tin oxides .

Scientific Research Applications

Pyridine, 2,6-bis(trimethylstannyl)- has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of complex organotin compounds and as a reagent in various organic transformations.

    Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of metal-based therapeutics.

    Industry: It is employed in the production of specialty chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism of action of Pyridine, 2,6-bis(trimethylstannyl)- involves its ability to coordinate with metal ions through the nitrogen atom of the pyridine ring and the tin atoms. This coordination can influence the reactivity and stability of the metal complexes formed. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions coordinated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2,6-bis(trimethylstannyl)- is unique due to the presence of tin atoms, which impart distinct chemical properties such as higher reactivity and the ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring strong metal coordination and reactivity .

Properties

CAS No.

82682-61-9

Molecular Formula

C11H21NSn2

Molecular Weight

404.7 g/mol

IUPAC Name

trimethyl-(6-trimethylstannylpyridin-2-yl)stannane

InChI

InChI=1S/C5H3N.6CH3.2Sn/c1-2-4-6-5-3-1;;;;;;;;/h1-3H;6*1H3;;

InChI Key

VTQSYWBEUSPVKN-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=NC(=CC=C1)[Sn](C)(C)C

Origin of Product

United States

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